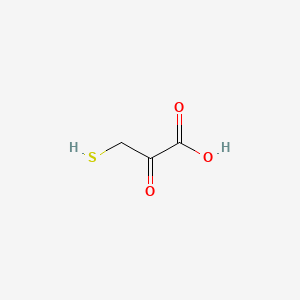

3-Mercaptopyruvic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein Syntheseweg für 3-Mercaptobrenztraubensäure beinhaltet die Verwendung von Brombrenztraubensäure in Dichlormethan als Ausgangsstoff. Triphenylmethanthiol und N,N-Diisopropylethylamin werden hinzugefügt, um ein Derivat mit einem Trityl-geschützten Schwefelatom zu bilden. Deprotektion mit Trifluoressigsäure und Triisopropylsilan in Dichlormethan liefert 3-Mercaptobrenztraubensäure mit hoher Reinheit .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 3-Mercaptobrenztraubensäure sind in der Literatur nicht gut dokumentiert. Die in Forschungslaboren verwendeten Synthesemethoden können jedoch mit geeigneten Modifikationen zur Gewährleistung von Kosteneffizienz und Effizienz möglicherweise für die industrielle Produktion skaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Mercaptobrenztraubensäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Wasserstoffperoxid können 3-Mercaptobrenztraubensäure oxidieren, um Disulfide zu bilden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können 3-Mercaptobrenztraubensäure reduzieren, um Thiole zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen stattfinden, um verschiedene Derivate zu bilden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Disulfide, Thiole und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

3-Mercaptopyruvic acid is an alpha-keto acid that serves as an intermediate in cysteine metabolism. It is involved in various enzymatic reactions within living organisms, including the conversion of cyanide to thiocyanate via the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) . The compound's unique structure allows it to participate in redox reactions, making it a valuable subject for studying reactive sulfur species and their physiological roles.

Synthesis and Characterization

The synthesis of this compound has been refined over the years. Recent studies have proposed methods that yield high-purity products suitable for biological applications. For instance, a notable synthesis method involves reacting sodium hydrosulfide with bromopyruvic acid . This approach allows for the isolation of this compound without extensive purification processes.

Antidote for Cyanide Poisoning

One of the most prominent applications of this compound is its use as an antidote for cyanide toxicity. The enzyme 3MST catalyzes the transfer of sulfur from this compound to cyanide, resulting in non-toxic thiocyanate . This reaction has been exploited in developing prodrugs like sulfanegen, which has shown efficacy in animal models for treating cyanide poisoning .

Cancer Research

Research indicates that this compound may play a role in cancer biology. Studies have demonstrated that inhibiting 3MST can lead to anti-proliferative effects in various cancer cell lines, including colon cancer cells . The compound's ability to modulate cellular redox states makes it a candidate for further investigation as a therapeutic agent in oncology.

Cardiovascular Health

Emerging studies suggest that this compound may enhance angiogenesis and bioenergetics, potentially benefiting cardiovascular health . Its role as a hydrogen sulfide donor could improve vascular function and energy metabolism, warranting further exploration in cardiovascular disease models.

Case Study 1: Cyanide Detoxification

A study demonstrated the effectiveness of sulfanegen, a prodrug of this compound, in mitigating cyanide toxicity in rabbits. The pharmacokinetic profile showed a plasma half-life of approximately 114 minutes, indicating its potential for rapid action in emergency settings .

Case Study 2: Cancer Cell Inhibition

In vitro experiments revealed that specific inhibitors targeting 3MST exhibited significant anti-proliferative effects on MC38 colon cancer cells. Structural modifications to these inhibitors enhanced their binding affinity to the active site of 3MST, suggesting a pathway for developing potent anticancer therapies .

Wirkmechanismus

3-Mercaptopyruvic acid exerts its effects primarily through its role in the metabolism of cysteine. It is converted to 3-mercaptopyruvate, which is then acted upon by the enzyme 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Hydrogen sulfide acts as a signaling molecule and has various physiological effects, including vasodilation and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Mercaptopropionsäure: Ähnlich in der Struktur, aber ohne die Ketogruppe.

3-Mercaptolactinsäure: Ähnlich, aber mit einer Hydroxylgruppe anstelle einer Ketogruppe.

Cystein: Eine Aminosäure mit einer Thiolgruppe, die an ähnlichen Stoffwechselwegen beteiligt ist.

Einzigartigkeit

3-Mercaptobrenztraubensäure ist aufgrund ihrer Ketogruppe einzigartig, die es ihr ermöglicht, an bestimmten Stoffwechselreaktionen teilzunehmen, die andere ähnliche Verbindungen nicht können. Diese strukturelle Eigenschaft macht sie zu einem wichtigen Zwischenprodukt im Stoffwechsel von Cystein und der Produktion von Schwefelwasserstoff.

Biologische Aktivität

3-Mercaptopyruvic acid (3-MP) is a biologically significant compound that plays a crucial role in sulfur metabolism and has various physiological implications. This article explores the biological activity of 3-MP, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Overview of this compound

This compound, also known as beta-thiopyruvate, is an intermediate in cysteine metabolism. It is produced from L-cysteine and α-ketoglutarate through the action of cysteine aminotransferase (CAT) and is subsequently utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) to produce hydrogen sulfide (H₂S) . The compound exists across various organisms, highlighting its fundamental biological importance.

Enzymatic Role and Mechanism

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST catalyzes the conversion of 3-MP to H₂S, which is involved in numerous biological processes, including vasodilation, neurotransmission, and cytoprotection. The reaction mechanism involves the transfer of sulfur from 3-MP to thioredoxin or dihydrolipoic acid .

Key Findings:

- Hydrogen Sulfide Production : 3-MST is a major source of H₂S in mammalian systems, particularly in the brain and cardiovascular tissues .

- Physiological Functions : H₂S produced by 3-MST has been implicated in regulating blood pressure, promoting angiogenesis, and protecting against oxidative stress .

Physiological Implications

The biological activity of 3-MP extends to various physiological and pathological contexts:

-

Cardiovascular Health :

- Studies indicate that increased levels of 3-MST correlate with improved cardiovascular function. Inhibition of 3-MST has been shown to impair mitochondrial respiration and exacerbate cardiac dysfunction .

- A study using 3-MST knockout mice demonstrated impaired vascular reactivity and reduced ATP synthesis, underscoring the enzyme's protective role in heart health .

-

Cancer Biology :

- Elevated expression of 3-MST has been observed in several cancers, including glioblastoma and colon cancer. It appears to confer a cytoprotective effect that promotes tumor aggressiveness .

- Inhibition of 3-MST in cancer cells led to reduced cell mobility and increased apoptosis, suggesting potential therapeutic targets for cancer treatment .

- Neurological Disorders :

Case Study: Glioblastoma

A single-cell transcriptomic analysis revealed that overexpression of 3-MST in glioblastoma tumors was associated with enhanced cell motility and tumor development. Knockdown of 3-MST resulted in reduced tumor burden and improved survival rates in animal models .

Case Study: Cardiovascular Dysfunction

In a study examining burn injury responses, wild-type mice exhibited increased H₂S production post-injury due to active 3-MST. In contrast, mice deficient in this enzyme showed heightened renal injury, indicating the protective role of H₂S in organ damage during acute stress events .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-oxo-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOLFAIGOXZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10255-67-1 (mono-hydrochloride salt) | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20862960 | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-23-5 | |

| Record name | Mercaptopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.